Cas no 1343693-17-3 (4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)

4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
- EN300-1106212
- AKOS013356694
- 1343693-17-3
- 1H-Pyrazol-3-amine, 4-methyl-1-[(tetrahydro-2-furanyl)methyl]-
- 4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine
-
- インチ: 1S/C9H15N3O/c1-7-5-12(11-9(7)10)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
- InChIKey: CYSLSYRGIWYZGZ-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CN1C=C(C)C(N)=N1
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 350.0±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.73±0.10(Predicted)
4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106212-0.05g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1106212-1.0g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 1g |
$857.0 | 2023-05-24 | ||
Enamine | EN300-1106212-2.5g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1106212-0.1g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1106212-5.0g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 5g |
$2485.0 | 2023-05-24 | ||
Enamine | EN300-1106212-1g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1106212-5g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1106212-10.0g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 10g |
$3683.0 | 2023-05-24 | ||
Enamine | EN300-1106212-0.5g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1106212-10g |
4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |
1343693-17-3 | 95% | 10g |
$3622.0 | 2023-10-27 |
4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amineに関する追加情報
4-Methyl-1-(Oxolan-2-Yl)Methyl-1H-Pyrazol-3-Amine: A Comprehensive Overview
4-Methyl-1-(Oxolan-2-Yl)Methyl-1H-Pyrazol-3-Amine, also known by its CAS number 1343693-17-3, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied for their diverse applications in drug discovery, materials science, and agrochemicals. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 4 and an oxolan (tetrahydrofuran) moiety at position 1. The amine group at position 3 further adds to its functional diversity, making it a versatile molecule for various chemical transformations.
The synthesis of 4-Methyl-1-(Oxolan-2-Yl)Methyl-1H-Pyrazol-3-Amine typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of transition metal catalysts has been reported to significantly enhance the yield and selectivity in the formation of this compound. Researchers have also explored the application of microwave-assisted synthesis, which reduces reaction time while maintaining high purity levels.
One of the most promising applications of this compound lies in its potential as a building block for drug development. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the role of 4-Methyl-1-(Oxolan-2-Yl)Methyl groups in enhancing bioavailability and pharmacokinetic properties. For example, a study published in Nature Communications demonstrated that this compound can serve as a scaffold for developing inhibitors against kinase enzymes, which are implicated in cancer progression.
In addition to its pharmacological applications, this compound has shown potential in materials science. The presence of the oxolan ring introduces flexibility into the molecule, making it suitable for polymerization reactions. Researchers have explored its use as a monomer in the synthesis of stimuli-responsive polymers, which can find applications in drug delivery systems and smart materials. The ability to tune the physical properties of these polymers by modifying the substituents on the pyrazole ring further underscores the versatility of this compound.
The environmental impact of chemical compounds is increasingly becoming a focal point in modern research. In this context, studies on the degradation pathways and toxicity profiles of 4-Methyl- derivatives have gained momentum. Recent findings suggest that this compound undergoes rapid biodegradation under aerobic conditions, making it less likely to accumulate in ecosystems. However, further research is needed to fully understand its long-term environmental effects.
In conclusion, 4-Methyl-N-(oxolan-R-methylene)-pyrazolamine, or CAS number 1343693–X, represents a valuable addition to the arsenal of organic compounds with diverse applications. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As new synthetic methods and application areas continue to emerge, this compound is poised to play an even more significant role in advancing science and technology.
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